2-Phenylpropylene Oxide

Analytical Chemistry Quality Control Procurement Specification

This tertiary epoxide's unique structure—with both phenyl and methyl groups on the same oxirane carbon—dictates distinct regiochemistry, with nucleophilic attack preferentially at the benzylic position. This cannot be replicated by common epoxides. For your critical synthetic pathway design, enantioselective pharmaceutical intermediate synthesis (e.g., (R)-selegiline via HKR), or cationic polymerization research, specify 2-Phenylpropylene Oxide (≥95% purity, racemic mixture). Ensure the correct substitution pattern (2-phenyl vs. 1-phenyl) for defined stereo and regiochemical control.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 2085-88-3
Cat. No. B127716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropylene Oxide
CAS2085-88-3
Synonyms2-Methyl-2-phenyl-oxirane;  α,β-Epoxy-cumene;  (±)-2-Methyl-2-phenyloxirane;  1,2-Epoxy-2-phenylpropane;  2-Methyl-2-phenyloxirane;  2-Phenyl-1,2-epoxypropane;  2-Phenyl-2-methyloxirane;  2-Phenylpropene Oxide;  NSC 36616;  NSC 51065;  α-Methylstyrene Epoxide
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CC=CC=C2
InChIInChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyMRXPNWXSFCODDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropylene Oxide (CAS 2085-88-3) Technical Baseline for Procurement and Research Selection


2-Phenylpropylene oxide (also designated α-methylstyrene oxide or 2-methyl-2-phenyloxirane; CAS 2085-88-3, molecular formula C₉H₁₀O, molecular weight 134.18 g/mol) is a trisubstituted aryl epoxide characterized by a phenyl group and a methyl substituent on the same oxirane carbon, producing a tertiary epoxide structure . This compound is commercially available as a colorless to light yellow clear liquid with a purity specification of >95.0% (HPLC) and is supplied under controlled storage conditions (room temperature, recommended <15°C in a cool and dark place) [1]. Structurally, it is related to styrene oxide (CAS 96-09-3) but differs by the presence of an additional methyl group at the epoxide carbon bearing the phenyl substituent [2][3].

Why Generic Epoxide Substitution Fails for 2-Phenylpropylene Oxide: Structural Determinants of Reactivity and Selection


2-Phenylpropylene oxide cannot be substituted interchangeably with common epoxide analogs such as propylene oxide, styrene oxide, or 1-phenylpropylene oxide due to fundamental differences in epoxide substitution pattern that dictate both reactivity and regiochemical outcomes. As a trisubstituted epoxide bearing both phenyl and methyl groups on the same oxirane carbon (tertiary epoxide), its electronic and steric environment differs substantially from mono- and disubstituted epoxides [1]. The compound undergoes nucleophilic ring-opening with attack occurring preferentially at the benzylic carbon, as demonstrated in glutathione conjugation studies where adduct formation was consistent with nucleophilic attack at the benzylic position [2][3]. This regioselectivity pattern is distinct from that observed with terminal epoxides and has direct implications for synthetic pathway design, impurity profile management, and product stereochemical outcomes. Furthermore, the compound exists as a racemic mixture in standard commercial form, whereas its chiral resolution products (e.g., (R)-phenylpropylene oxide) have been demonstrated as viable intermediates for enantioselective pharmaceutical synthesis [4]. Selection of the appropriate phenylpropylene oxide isomer (2-phenyl vs. 1-phenyl substitution pattern) is therefore critical for applications requiring defined regio- and stereochemical control.

2-Phenylpropylene Oxide (CAS 2085-88-3): Quantitative Evidence for Differentiated Selection vs. Epoxide Analogs


Purity Specification Differentiation: 2-Phenylpropylene Oxide vs. Commercial Styrene Oxide and Propylene Oxide

Commercially supplied 2-phenylpropylene oxide is offered with a minimum purity specification of >95.0% as determined by HPLC (TCI) or GC (VWR) [1]. This purity threshold exceeds typical industrial-grade propylene oxide (commonly ≥99% for polymer-grade, but with different impurity profiles) and is comparable to research-grade styrene oxide (typically 97-98%). The specified analytical method (HPLC) and acceptance criteria provide a verifiable quality benchmark for procurement decisions when consistent epoxide reactivity is required.

Analytical Chemistry Quality Control Procurement Specification

Regioselective Ring-Opening Differentiation: Benzylic Carbon Preference of 2-Phenylpropylene Oxide

2-Phenylpropylene oxide undergoes nucleophilic ring-opening with preferential attack at the benzylic carbon rather than the less substituted oxirane carbon. This regioselectivity has been experimentally verified through glutathione adduct formation studies in human liver cytosolic preparations, where the structure of the resulting conjugate was consistent with nucleophilic attack at the benzylic position [1][2]. This regiochemical preference distinguishes 2-phenylpropylene oxide from 1-phenylpropylene oxide (trans-β-methylstyrene oxide), where the epoxide is located at the 1,2-positions of the propyl chain and different regioselectivity patterns would be anticipated under nucleophilic conditions .

Organic Synthesis Reaction Mechanism Regioselectivity

Physical Property Differentiation: Boiling Point and Density vs. Styrene Oxide and Propylene Oxide

2-Phenylpropylene oxide exhibits physical properties that differentiate it from structurally related epoxides: boiling point 82 °C at 14 mmHg (approximately 195.6±9.0 °C at 760 mmHg), density 1.02 g/cm³, refractive index 1.5180-1.5220, and flash point 68 °C . In contrast, styrene oxide (CAS 96-09-3) has a boiling point of 194 °C at 760 mmHg and density of 1.05 g/cm³, while propylene oxide (CAS 75-56-9) has a significantly lower boiling point of 34 °C at 760 mmHg and density of 0.83 g/cm³ [1]. The higher boiling point of 2-phenylpropylene oxide relative to propylene oxide, and its similar boiling point but distinct density relative to styrene oxide, provide physical parameters for analytical verification, purification strategy design, and safe handling protocol development .

Physical Chemistry Purification Process Engineering

Chiral Resolution Application: Hydrolytic Kinetic Resolution of 2-Phenylpropylene Oxide for Enantioselective Pharmaceutical Synthesis

Racemic 2-phenylpropylene oxide has been successfully employed as a substrate in Jacobsen's hydrolytic kinetic resolution (HKR) using a cobalt-based chiral salen complex, enabling the enantioselective formal synthesis of (R)-selegiline, a monoamine oxidase (MAO) inhibitor used in Parkinson's disease therapy [1][2]. This application demonstrates that 2-phenylpropylene oxide can be resolved into enantiomerically enriched forms suitable for pharmaceutical intermediate synthesis. While specific enantiomeric excess (ee) values for this particular resolution were not reported in the available abstract, the HKR methodology for terminal epoxides typically achieves >99% ee under optimized conditions [3]. The 2-phenyl substitution pattern is essential for this application, as 1-phenylpropylene oxide or styrene oxide would produce different chiral building blocks unsuitable for the target selegiline scaffold [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

2-Phenylpropylene Oxide (CAS 2085-88-3): Evidence-Based Research and Industrial Application Scenarios


Synthesis of Chiral Pharmaceutical Intermediates via Hydrolytic Kinetic Resolution

Research laboratories engaged in asymmetric synthesis of pharmaceutical compounds can utilize racemic 2-phenylpropylene oxide as a substrate for hydrolytic kinetic resolution (HKR) using cobalt-based chiral salen catalysts. This methodology has been demonstrated for the enantioselective formal synthesis of (R)-selegiline, an MAO-B inhibitor [1][2]. The tertiary epoxide structure with a phenyl substituent at the epoxide carbon provides the required scaffold for this transformation, and the commercial availability of the compound at >95.0% purity ensures reproducible starting material quality .

Regioselective Ring-Opening Studies for Mechanistic Investigation

Academic and industrial research groups studying epoxide ring-opening mechanisms can employ 2-phenylpropylene oxide to investigate regioselectivity governed by electronic and steric factors. Experimental evidence demonstrates that nucleophilic attack occurs preferentially at the benzylic carbon under physiological glutathione conjugation conditions [3][4]. This regioselectivity pattern provides a model system for understanding how phenyl and methyl substitution on the same oxirane carbon influences nucleophilic ring-opening outcomes, with implications for predicting product distributions in synthetic applications.

Cationic Polymerization Monomer for Specialty Polymers

Polymer chemistry research groups investigating cationic ring-opening polymerization of substituted epoxides may employ 2-phenylpropylene oxide as an activated monomer. The compound has been described for use in cationic polymerization reactions, producing polymers with high molecular weights . The presence of the phenyl group provides opportunities for post-polymerization functionalization or property modification relative to polymers derived from simpler aliphatic epoxides such as propylene oxide.

Synthesis of α-Lithiated Aryloxirane Reactive Intermediates

Research groups developing lithiation-based synthetic methodologies can utilize 2-phenylpropylene oxide as a precursor for generating α-lithiated aryloxiranes. These lithiated intermediates have been studied for their chemical and configurational stability and their subsequent reactivity with electrophiles, enabling access to trisubstituted phenylpropylene oxide derivatives [5]. The compound serves as a simpler, commercially available starting material for deprotonation-alkylation sequences leading to more complex chiral nonracemic epoxides [6].

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